![molecular formula C19H20FN3O2 B2904314 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea CAS No. 955259-27-5](/img/structure/B2904314.png)
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea
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Overview
Description
The compound “1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea” is a complex organic molecule. It contains a fluorobenzyl group, a pyrrolidinone group, and a phenylurea group. These groups are common in many pharmaceuticals and could imply a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, a fluorobenzyl group, and a phenylurea group. The fluorine atom in the fluorobenzyl group is highly electronegative, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the pyrrolidinone ring could potentially undergo reactions at the carbonyl group. The fluorobenzyl group could undergo reactions involving the carbon-fluorine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Characterization
The research on compounds similar to "1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea" often focuses on the synthesis and characterization of novel organic molecules. For instance, studies have detailed the green synthesis of novel α-aminophosphonates showing cytotoxic activity, where similar structural motifs are utilized for potential therapeutic applications. The synthesis methods emphasize environmentally friendly approaches, achieving high purity and yields of the target compounds, which are then characterized by various spectroscopic techniques (Poola et al., 2019).
Anticancer Activity
Compounds with structural similarities to "1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea" have been evaluated for their anticancer properties. Research has identified several compounds with higher cytotoxic activity than standard drugs like doxorubicin against various cancer cell lines, indicating their potential as anticancer agents. These findings underscore the importance of structural features, such as the fluorobenzyl group, in enhancing anticancer activity (Hammam et al., 2005).
Antimicrobial Properties
The antimicrobial efficacy of compounds bearing the fluorobenzyl motif has been demonstrated through studies on novel fluoro substituted benzo[b]pyran derivatives and other structurally related molecules. These compounds exhibit significant activity against a range of bacterial and fungal strains, with some showing potency at low concentrations comparable to established antimicrobial agents. This research highlights the potential of such compounds in developing new antimicrobial therapies (Desai et al., 2013).
Molecular Docking and Pharmacological Potential
The design and synthesis of novel compounds also involve computational techniques like molecular docking to predict their interaction with biological targets. Studies on similar compounds have assessed their binding efficacy against specific enzymes or receptors, suggesting their potential in treating diseases like cancer or infectious diseases. This approach not only accelerates the discovery of new drugs but also aids in understanding the molecular basis of their action (Li et al., 1999).
Mechanism of Action
Target of Action
A structurally similar compound, [1-(4-fluorobenzyl)cyclobutyl]methyl (1s)-1-[oxo (1h-pyrazol-5-ylamino)acetyl]pentylcarbamate, is known to targetCathepsin K . Cathepsin K is a protease enzyme that plays a crucial role in osteoclastic bone resorption .
Mode of Action
The benzylic position in the compound structure suggests potential for nucleophilic substitution or free radical reactions . The presence of a benzene ring allows for resonance stabilization of a benzylic carbocation, which could influence the compound’s interaction with its targets .
Biochemical Pathways
Given the potential target of cathepsin k, it can be inferred that the compound may influence pathways related to bone resorption .
Result of Action
If the compound does indeed target cathepsin k, it could potentially influence bone resorption processes .
properties
IUPAC Name |
1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-16-8-6-14(7-9-16)12-23-13-15(10-18(23)24)11-21-19(25)22-17-4-2-1-3-5-17/h1-9,15H,10-13H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREUHGQUQUTAQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea |
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